molecular formula C9H13N5 B1427881 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1250823-58-5

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B1427881
CAS RN: 1250823-58-5
M. Wt: 191.23 g/mol
InChI Key: IUJIKYYOXICYTE-UHFFFAOYSA-N
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Description

3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as MPMP and has a molecular formula of C11H14N4.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives like 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine are synthesized and characterized through various spectroscopic and crystallographic methods. Such compounds exhibit potential biological activities against breast cancer and microbes (Titi et al., 2020).

Crystal Structure Studies

  • Studies on the crystal structure of similar pyrazole compounds reveal complex hydrogen-bonded structures, which are essential for understanding their molecular-electronic properties (Portilla et al., 2007).

Synthesis of Isoxazole and Pyrazole Derivatives

  • Synthesis processes for creating a variety of derivatives, including this compound, have been reported, providing a range of compounds for further chemical and biological investigations (Martins et al., 2002).

Corrosion Inhibition

  • Certain pyrazole compounds, including variations of this compound, have been studied for their inhibitory effect on corrosion, particularly in iron, in acidic media. This underscores their potential as efficient corrosion inhibitors (Chetouani et al., 2005).

Atropisomeric Relationships in Anti-inflammatory Agents

  • Research on the atropisomeric relationships of certain bipyrazole derivatives, related to this compound, provides insights into their pharmacological profiles as potential anti-inflammatory agents (Veloso et al., 2012).

Efficient Synthesis Methods

  • An efficient one-pot synthesis method for related compounds, emphasizing operational ease and high yield, demonstrates the versatility in creating pyrazole derivatives (Becerra et al., 2021).

Reactivity of Nitro-Substituted Pyrazoles

  • The reactivity of 3,4,5-trinitropyrazole and its derivatives, which are structurally related to this compound, has been explored, particularly their reactions with ammonia and amines, leading to the formation of various dinitropyrazoles (Dalinger et al., 2013).

properties

IUPAC Name

5-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-3-9(10)14(12-7)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJIKYYOXICYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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